N-(2,2-diethoxyethyl)carbodiimide

Description

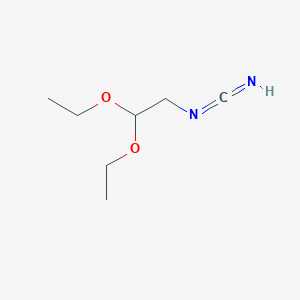

N-(2,2-Diethoxyethyl)carbodiimide is a specialized carbodiimide reagent developed to facilitate rapid synthesis of bioactive compounds, particularly imidazole derivatives and sulfonamide intermediates. Its structure features a carbodiimide group (-N=C=N-) linked to a diethoxyethyl moiety, which enhances solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . This compound is noted for its stability under low-temperature storage, making it practical for laboratory use without decomposition .

In synthetic applications, it serves as a coupling agent, enabling the formation of amide bonds under mild conditions. Its preparation involves straightforward procedures, avoiding the need for extensive purification steps .

Properties

CAS No. |

185312-09-8 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7-8H,3-5H2,1-2H3 |

InChI Key |

BTEMNMAMFPCZKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN=C=N)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N-(2,2-diethoxyethyl)carbodiimide and analogous carbodiimides:

Industrial and Research Relevance

- This compound is favored in medicinal chemistry for its ease of use in multistep syntheses, as demonstrated in the development of α2-adrenergic agonists .

- DCC remains prevalent in academic labs for small-scale peptide synthesis but is avoided industrially due to safety risks .

- EDC dominates bioconjugation workflows, particularly in diagnostic tools like cardiac troponin I (cTnI) biosensors .

- Polycarbodiimides are critical in industrial coatings, offering eco-friendly alternatives to traditional crosslinkers .

Research Findings and Case Studies

- Case Study 1: In the synthesis of 2-(arylamino)imidazoles, this compound outperformed DCC in yield and reaction speed, attributed to its compatibility with methanol and DMSO .

- Case Study 2 : EDC-mediated immobilization of DNA aptamers on electrodes achieved a detection limit of 0.05 nmol/L for cTnI, showcasing its precision in aqueous environments .

- Case Study 3: Carbodilite V-series resins improved adhesion and chemical resistance in waterborne coatings at just 3–7% loading, highlighting their efficiency compared to monomeric carbodiimides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.